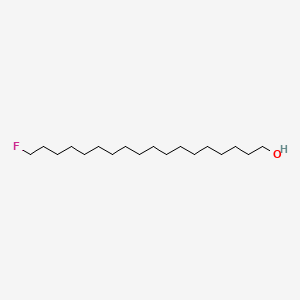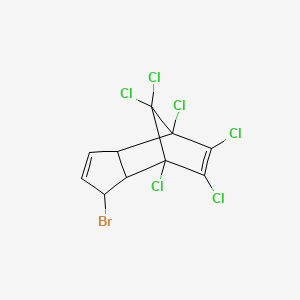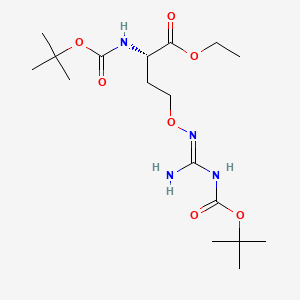
1,1'-(Ethene-1,2-diyl)dipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Ethene-1,2-diyl)dipiperidine is an organic compound characterized by the presence of two piperidine rings connected via an ethene (ethylene) bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethene-1,2-diyl)dipiperidine typically involves the reaction of piperidine with ethylene or its derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where piperidine is reacted with ethylene dibromide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 1,1’-(Ethene-1,2-diyl)dipiperidine may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions: 1,1’-(Ethene-1,2-diyl)dipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine rings can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or catalyst.
Major Products Formed:
Oxidation: N-oxides of 1,1’-(Ethene-1,2-diyl)dipiperidine.
Reduction: Reduced piperidine derivatives.
Substitution: Functionalized piperidine derivatives with various substituents.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It has been investigated for its potential as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting central nervous system disorders.
Industry: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1,1’-(Ethene-1,2-diyl)dipiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as a modulator, influencing the activity of these receptors and altering neurotransmission pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved.
類似化合物との比較
1,1’-(Ethene-1,2-diyl)dibenzene: Similar in structure but with benzene rings instead of piperidine rings.
1,1’-(Ethene-1,2-diyl)dipyridine: Contains pyridine rings instead of piperidine rings.
1,1’-(Ethene-1,2-diyl)diquinoline: Features quinoline rings instead of piperidine rings.
Uniqueness: 1,1’-(Ethene-1,2-diyl)dipiperidine is unique due to the presence of piperidine rings, which impart distinct chemical and biological properties. The flexibility and conformational adaptability of piperidine rings make this compound particularly interesting for various applications, distinguishing it from its aromatic counterparts.
特性
CAS番号 |
882-34-8 |
|---|---|
分子式 |
C12H22N2 |
分子量 |
194.32 g/mol |
IUPAC名 |
1-(2-piperidin-1-ylethenyl)piperidine |
InChI |
InChI=1S/C12H22N2/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h11-12H,1-10H2 |
InChIキー |
KWLMEYGINFZGPL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C=CN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,7,9-trimethoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14747334.png)





![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)

![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)

![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)
![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)
![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)
